![molecular formula C16H15F3N2O2S B2490909 N-[1-(噻吩-2-基)丙-2-基]-N'-[3-(三氟甲基)苯基]乙二酰胺 CAS No. 1209236-12-3](/img/structure/B2490909.png)
N-[1-(噻吩-2-基)丙-2-基]-N'-[3-(三氟甲基)苯基]乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl ring
科学研究应用
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
作用机制
Target of Action
The compound, also known as Methiopropamine (MPA), primarily targets the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
The affected pathways primarily involve the synaptic transmission of norepinephrine and dopamine . The downstream effects include increased alertness, focus, and energy, which are characteristic of stimulants .
Pharmacokinetics
The compound’s ADME properties are somewhat similar to methamphetamine . Its metabolism involves hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid . It is then excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
生化分析
Biochemical Properties
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .
Cellular Effects
The compound has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . Adverse effects reported following administration include tachycardia, anxiety, panic attacks, perspiration, headache, nausea, difficulty in breathing, vomiting, difficulty urinating and sexual dysfunction .
Molecular Mechanism
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide increases the synaptic levels of dopamine and noradrenaline, an effect similar to that of methamphetamine . Also similar to methamphetamine, it increases locomotor activity and induces its sensitization in mice .
Temporal Effects in Laboratory Settings
The compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Dosage Effects in Animal Models
The effects of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide vary with different dosages in animal models . Adverse effects have been reported at high doses .
Metabolic Pathways
The metabolic pathways of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involve hydroxylation, demethylation and deamination . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .
Transport and Distribution
The compound is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Propan-2-yl Group: This step involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane, which is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Formation of the Ethanediamide: The final step involves the reaction of 1-(thiophen-2-yl)-2-bromopropane with N’-[3-(trifluoromethyl)phenyl]ethanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromopropane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene S-oxide derivatives.
Reduction: Reduced forms of the carbonyl groups or the thiophene ring.
Substitution: Substituted derivatives at the bromopropane moiety.
相似化合物的比较
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring instead of a phenyl ring.
Thiopropamine: An analogue of amphetamine with a thiophene ring, exhibiting similar stimulant effects but with lower potency.
Uniqueness
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted phenyl ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other related compounds, making it a valuable subject for further research and development.
属性
IUPAC Name |
N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYMXGMVCVQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490829.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

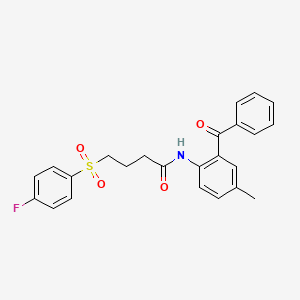
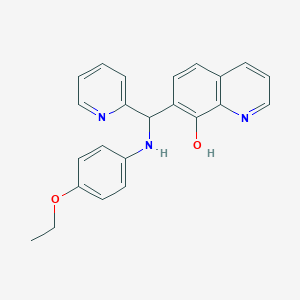
![N-[3,3'-DIMETHOXY-4'-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2490836.png)
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2490840.png)
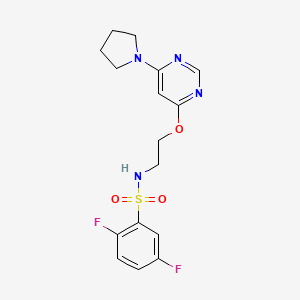
![3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2490842.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
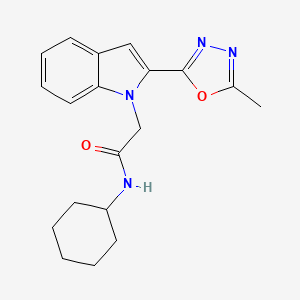
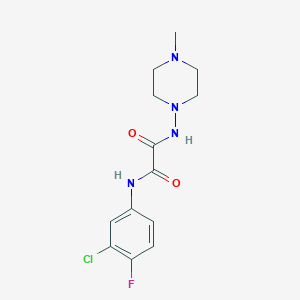
![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
